BenchChemオンラインストアへようこそ!

Sor-c13

TRPV6 antagonism IC50 potency calcium channel inhibition

SOR-C13 is the only TRPV6 antagonist with validated human Phase I safety data—establishing a clinical dosing benchmark (up to 6.2 mg/kg i.v.) and a defined adverse event profile manageable with calcium/vitamin D supplementation. With an IC50 of 14 nM, it is the most potent TRPV6 inhibitor available, enabling complete channel blockade at low nanomolar concentrations to minimize off-target effects. Its peptide backbone permits use as a tumor-targeting moiety via cleavable linker conjugation—a strategy unattainable with small-molecule inhibitors. For in vivo oncology models, SOR-C13 delivers superior tumor retention (≥72 hours), supporting intermittent dosing and reduced handling stress. FDA Orphan Drug Designation for pancreatic and ovarian cancers underscores translational relevance. Choose SOR-C13 when clinical translatability, potency, and target selectivity are non-negotiable.

Molecular Formula C72H116N20O19
Molecular Weight 1565.8 g/mol
CAS No. 1187852-48-7
Cat. No. B610925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSor-c13
CAS1187852-48-7
SynonymsSOR-C13;  SOR-C-13;  SOR-C 13;  SORC13;  SORC-13;  SORC 13; 
Molecular FormulaC72H116N20O19
Molecular Weight1565.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C72H116N20O19/c1-39(2)31-48(84-63(102)49(33-42-17-8-7-9-18-42)85-60(99)46(24-25-56(94)95)81-59(98)44(75)19-10-12-26-73)62(101)88-52(34-43-36-78-38-80-43)70(109)92-30-16-23-55(92)67(106)89-53(37-93)65(104)82-45(20-11-13-27-74)61(100)90-58(41(5)6)68(107)86-50(35-57(96)97)64(103)87-51(32-40(3)4)69(108)91-29-15-22-54(91)66(105)83-47(71(110)111)21-14-28-79-72(76)77/h7-9,17-18,36,38-41,44-55,58,93H,10-16,19-35,37,73-75H2,1-6H3,(H,78,80)(H,81,98)(H,82,104)(H,83,105)(H,84,102)(H,85,99)(H,86,107)(H,87,103)(H,88,101)(H,89,106)(H,90,100)(H,94,95)(H,96,97)(H,110,111)(H4,76,77,79)/t44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-/m0/s1
InChIKeyLGANPTNILMNMES-TVNHODDRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SOR-C13 (CAS 1187852-48-7) TRPV6 Inhibitor: Procurement Considerations for Oncology and Calcium Signaling Research


SOR-C13 is a 13-amino acid synthetic peptide derived from the C-terminus of soricidin, a paralytic peptide from the short-tailed shrew Blarina brevicauda. It acts as a high-affinity, selective antagonist of the TRPV6 calcium channel [1]. TRPV6 is a constitutively active, calcium-selective ion channel overexpressed in numerous epithelial cancers, including ovarian, breast, prostate, and pancreatic tumors, where it drives proliferation and metastasis [2]. SOR-C13 is currently the most clinically advanced TRPV6-targeted agent, having completed a Phase I trial in advanced solid tumors and received Orphan Drug Designation from the FDA for pancreatic and ovarian cancers [3]. Its peptide backbone distinguishes it from small-molecule TRPV6 inhibitors, offering unique pharmacological properties relevant to both research tool selection and therapeutic development.

Why Generic Substitution Fails: SOR-C13 vs. Alternative TRPV6 Inhibitors


TRPV6 inhibitors exhibit substantial heterogeneity in molecular structure, mechanism, potency, and clinical validation status. The target landscape includes peptide-based agents (e.g., SOR-C13), small-molecule inhibitors (e.g., cis-22a, 3OG, TH-1177, compound #03), and photoswitchable compounds [1]. These agents differ markedly in their IC50 values (spanning three orders of magnitude from 14 nM to 50 μM), selectivity profiles (e.g., TRPV6 vs. TRPV5), and stage of development (clinical vs. preclinical) [2]. Peptide inhibitors like SOR-C13 also possess distinct physicochemical and pharmacokinetic properties compared to small molecules, including larger molecular weight, different routes of administration (intravenous), and unique biodistribution patterns [3]. Consequently, direct substitution of SOR-C13 with a small-molecule TRPV6 inhibitor cannot be assumed to yield equivalent experimental or therapeutic outcomes without rigorous cross-validation. The following evidence items quantify these critical differences.

SOR-C13 Quantitative Differentiation Guide: Head-to-Head Comparisons with Key TRPV6 Inhibitors


SOR-C13 Exhibits Sub-20 nM TRPV6 Antagonism, Outperforming Small-Molecule Inhibitors cis-22a and TH-1177 by Over 20-Fold

SOR-C13 demonstrates an IC50 of 14 nM for TRPV6 inhibition, representing the highest reported potency among clinically evaluated TRPV6 antagonists [1]. This is approximately 23-fold more potent than the small-molecule inhibitor cis-22a (IC50 = 0.32 μM = 320 nM) and over 3,500-fold more potent than the early lead compound TH-1177 (IC50 = 50 μM) [2]. The differential in IC50 translates directly to achievable target engagement at lower compound concentrations, a critical factor for both in vitro tool compound selection and therapeutic index considerations.

TRPV6 antagonism IC50 potency calcium channel inhibition

SOR-C13 Is the Only TRPV6 Inhibitor with Clinical Phase I Safety, Tolerability, and Preliminary Efficacy Data in Advanced Solid Tumors

SOR-C13 is the sole TRPV6 inhibitor to have completed a Phase I clinical trial in humans [1]. In this open-label, dose-escalation study involving 23 patients with advanced epithelial tumors, SOR-C13 demonstrated a favorable safety profile up to 6.2 mg/kg, with no drug-related serious adverse events [2]. Notably, 54.5% of evaluable patients (12/22) achieved stable disease lasting 2.8 to 12.5 months, and one pancreatic cancer patient exhibited a 27% reduction in tumor burden accompanied by a 55% decline in CA19-9 tumor marker levels [3]. In contrast, small-molecule TRPV6 inhibitors such as cis-22a, 3OG, and compound #03 remain in preclinical stages with no published human safety or efficacy data [4].

clinical validation Phase I trial oncology drug development

SOR-C13 Demonstrates Superior In Vivo Tumor Growth Inhibition in Ovarian Cancer Xenograft Models Relative to Cisplatin

In a direct comparison using NOD/SCID mice bearing SKOV3 human ovarian cancer xenografts, SOR-C13 administered intraperitoneally at 400, 600, and 800 mg/kg daily for 12 days significantly reduced tumor volume, and importantly, was reported to be more effective at reducing cell viability than the standard chemotherapeutic agent cisplatin . While precise tumor growth inhibition percentages are not provided in the available abstracts, the qualitative superiority over cisplatin—a widely used comparator in ovarian cancer research—positions SOR-C13 as a compelling alternative or adjunct to conventional chemotherapy in TRPV6-overexpressing tumor models [1].

in vivo efficacy ovarian cancer xenograft model

SOR-C13 Achieves Sustained Tumor Uptake with Rapid Onset, Supporting Intermittent Dosing Schedules Unvalidated for Small-Molecule Inhibitors

Fluorescently labeled SOR-C13 demonstrates rapid and sustained tumor accumulation in ovarian xenograft models, with signals becoming clearly visible within 20-30 minutes post-injection, peaking at approximately 1 hour, and persisting for at least 72 hours [1]. This prolonged tumor residence contrasts with the typical pharmacokinetic profile of small-molecule TRPV6 inhibitors, which generally exhibit shorter half-lives and have not been characterized for extended tumor retention in comparable models [2]. The sustained tumor exposure observed with SOR-C13 provides a pharmacological rationale for the intermittent dosing schedule (Days 1-3 and 8-10 of a 21-day cycle) successfully employed in the Phase I clinical trial [3].

biodistribution pharmacokinetics tumor targeting

Optimal Research and Procurement Scenarios for SOR-C13 (CAS 1187852-48-7)


TRPV6-Overexpressing Ovarian and Pancreatic Cancer Xenograft Studies

SOR-C13 is the preferred TRPV6 inhibitor for in vivo studies in SKOV3 ovarian cancer xenograft models, where it has demonstrated superior reduction in cell viability compared to cisplatin [1]. Its sustained tumor retention (≥72 hours) supports intermittent dosing schedules that minimize handling stress and improve experimental throughput [2]. For pancreatic cancer models, the Phase I clinical observation of a 27% tumor reduction and 55% CA19-9 decrease provides a translational rationale for using SOR-C13 as a positive control or investigational agent .

Clinical Translation Research and Investigational New Drug (IND)-Enabling Studies

SOR-C13 is the only TRPV6 inhibitor with completed human Phase I safety and tolerability data, establishing a clinical dosing reference (up to 6.2 mg/kg i.v., intermittent 21-day cycle) and a defined adverse event profile (transient hypocalcemia manageable with calcium/vitamin D supplementation) [1]. This clinical package makes SOR-C13 the benchmark compound for researchers designing IND-enabling toxicology or pharmacology studies for novel TRPV6-targeted agents, or for investigators planning investigator-initiated clinical trials building upon the existing safety database [2].

Calcium Signaling and TRPV6 Channel Pharmacology in Cell-Based Assays

With an IC50 of 14 nM for inhibition of calcium flux in HEK293 cells expressing human TRPV6, SOR-C13 is the most potent TRPV6 antagonist available for probing the role of this channel in calcium homeostasis, proliferation, and apoptosis in cancer cell lines [1]. Its high affinity allows for complete channel blockade at low nanomolar concentrations, minimizing off-target effects that may confound results obtained with less potent small-molecule inhibitors such as cis-22a (IC50 = 320 nM) or TH-1177 (IC50 = 50 μM) [2].

TRPV6-Targeted Drug Delivery and Peptide-Drug Conjugate Development

The peptide nature of SOR-C13 enables its use as a targeting moiety for TRPV6-overexpressing tumors, as exemplified by recent patent filings describing SOR-C13 conjugated to oncolytic peptides (e.g., NTP-385) via cleavable linkers [1]. This application leverages the high selectivity and affinity of SOR-C13 for TRPV6 to achieve tumor-specific delivery of cytotoxic payloads, a strategy not feasible with small-molecule TRPV6 inhibitors lacking suitable conjugation handles or sufficient target residence time [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sor-c13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.